2,7-Decahydronaphthalenediol
Overview
Description
- 2,7-Decahydronaphthalenediol (CAS#: 20917-99-1) is a chemical compound with the molecular formula C<sub>10</sub>H<sub>18</sub>O<sub>2</sub>.
- It is also known by other names such as decahydro-naphthalene-2,7-diol , Decahydro-2,7-Naphthalenediol , and Dekalindiol (2,7) .
- The compound is a white crystalline solid with a melting point of 146-147°C .
Synthesis Analysis
- 2,7-Decahydronaphthalenediol can be synthesized from 2,7-Dihydroxynaphthalene .
- The hydrogenation of hydroxy-substituted naphthalenes leads to the formation of this compound.
Molecular Structure Analysis
- The molecular formula of 2,7-Decahydronaphthalenediol is C<sub>10</sub>H<sub>18</sub>O<sub>2</sub> .
- It has a molecular weight of 170.25 g/mol .
- The chemical structure consists of a naphthalene ring system with two hydroxyl groups.
Chemical Reactions Analysis
- 2,7-Decahydronaphthalenediol can participate in various chemical reactions, including oxidation, reduction, and esterification.
- Its reactivity depends on the functional groups present in the molecule.
Physical And Chemical Properties Analysis
- Melting point: 146-147°C
- Boiling point: 147-152°C (at 0.4 Torr)
- Density: 1.117 g/cm³
- Solubility: Insoluble in water
Scientific Research Applications
Synthesis of Novel Carbasugar as Carbonic Anhydrase Inhibitors
Research by Kelebekli, Balcı, and Şahin (2014) demonstrates the synthetic application of a compound closely related to 2,7-Decahydronaphthalenediol, Decahydronaphthalene-1,2,3,4,5,6,7-heptol, in creating a new polycyclitol. This compound was synthesized from p-benzoquinone through an endo selective Diels-Alder cycloaddition and further processed to investigate its potency as a carbonic anhydrase inhibitor. The study indicated that the synthesized compound is a potent inhibitor, showcasing the relevance of 2,7-Decahydronaphthalenediol derivatives in medicinal chemistry (Kelebekli, Balcı, & Şahin, 2014).
Autoignition Study of Decalin as a Diesel Surrogate
Wang et al. (2018) conducted an experimental and modeling study on the autoignition characteristics of trans-decalin, a compound closely related to 2,7-Decahydronaphthalenediol, noting its significance in aviation fuels, diesel fuels, and alternative fuels from tar sands and oil shales. This study helps understand the chemical kinetics of trans-decalin, contributing to the development of surrogate models for transportation fuels. The findings provide insights into the combustion processes of fuels containing decalin derivatives, important for improving fuel efficiency and reducing emissions (Wang et al., 2018).
Decarboxylative Borylation
Li et al. (2017) presented a nickel-catalyzed process for replacing carboxylic acids with boronate esters using a phthalimide activator, illustrating the versatility of 2,7-Decahydronaphthalenediol derivatives in facilitating the synthesis of complex molecules. This reaction showcases the application of 2,7-Decahydronaphthalenediol derivatives in medicinal chemistry, enabling the late-stage modification of complex molecules and the discovery of potent inhibitors for therapeutic targets such as human neutrophil elastase (Li et al., 2017).
Characterization of Petroleum Biodegradation
Tran et al. (2010) developed a comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC × GC/TOFMS) method for analyzing petroleum samples, indicating that alkyl-decahydronaphthalenes, derivatives of 2,7-Decahydronaphthalenediol, contribute significantly to unresolved complex mixtures (UCM) in petroleum. This research is critical for understanding the compositional changes during petroleum biodegradation and improving oil recovery processes (Tran et al., 2010).
Safety And Hazards
- 2,7-Decahydronaphthalenediol is a moderate sensitizer.
- At a maximum on-head concentration of 1% in oxidative and non-oxidative hair dye formulations, it does not pose a significant risk to consumer health, apart from its sensitizing potential.
Future Directions
- Further research is needed to explore its potential applications, biological effects, and safety profiles.
Please note that the information provided here is based on available data, and additional studies may reveal more insights into this compound. If you need further details or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMLVUGGLRJZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943178 | |
Record name | Decahydronaphthalene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Decahydronaphthalenediol | |
CAS RN |
20917-99-1 | |
Record name | NSC143361 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decahydronaphthalene-2,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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